molecular formula C18H18ClFN2O4S B2616793 5-(4-chloro-3-fluorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole CAS No. 1797755-99-7

5-(4-chloro-3-fluorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2616793
CAS No.: 1797755-99-7
M. Wt: 412.86
InChI Key: ACAHGUXFXHKOGP-UHFFFAOYSA-N
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Description

5-(4-chloro-3-fluorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C18H18ClFN2O4S and its molecular weight is 412.86. The purity is usually 95%.
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Biological Activity

5-(4-chloro-3-fluorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure characterized by:

  • Aromatic Rings : A 4-chloro-3-fluorophenyl ring and a 2,4-dimethoxyphenyl ring.
  • Methanesulfonyl Group : Enhances solubility and biological activity.
  • Dihydro-Pyrazole Framework : Provides a scaffold for biological interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities. The specific activities of this compound have been explored in several studies:

Anticancer Activity

Recent studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance:

  • Cytotoxicity Against Cancer Cell Lines : The compound exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and MDA-MB-231), with IC50 values indicating effective growth inhibition .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.50Induction of apoptosis
MDA-MB-23117.82Synergistic effect with doxorubicin

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Antimicrobial Activity

In addition to anticancer effects, some studies have reported antimicrobial activity against various pathogens. The structure of the compound suggests potential interactions with microbial enzymes or cell membranes.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups (like chloro and fluoro) on the phenyl rings enhances lipophilicity and potentially increases binding affinity to biological targets.
  • Methanesulfonyl Group : This group may enhance solubility and bioavailability, contributing to the overall efficacy of the compound.

Case Studies

  • Study on Antitumor Activity :
    A study evaluated the efficacy of this pyrazole derivative in combination with doxorubicin in breast cancer models. Results indicated a significant increase in apoptosis rates compared to doxorubicin alone.
  • Evaluation of Anti-inflammatory Effects :
    Another study focused on the anti-inflammatory potential of pyrazole derivatives, revealing that compounds with similar structures effectively reduced inflammation markers in vitro.

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-5-(2,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O4S/c1-25-12-5-6-13(18(9-12)26-2)16-10-17(22(21-16)27(3,23)24)11-4-7-14(19)15(20)8-11/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAHGUXFXHKOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)Cl)F)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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